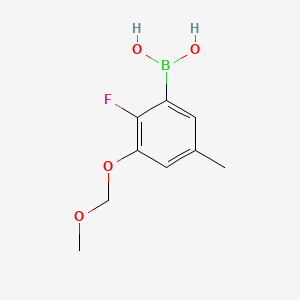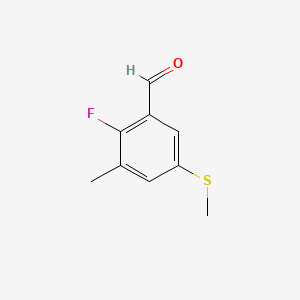
Ethyl 2-oxopent-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxopent-3-ynoate is an organic compound with the molecular formula C7H8O3 It is a derivative of pent-3-ynoic acid, featuring an ethyl ester group and a keto group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxopent-3-ynoate can be synthesized through the reaction of propargyl chloride with diethyl oxalate. The reaction involves the formation of a lithium derivative of propargyl chloride, which then reacts with diethyl oxalate to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxopent-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxopent-3-ynoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-oxopent-3-ynoate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s triple bond and keto group make it highly reactive towards conjugated dienes, facilitating the formation of stable cyclic adducts. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound is similar in structure but features a chlorine atom, which can alter its reactivity and applications.
Methyl 2-oxopent-3-ynoate: A methyl ester variant that may exhibit different physical and chemical properties due to the change in the ester group.
Propyl 2-oxopent-3-ynoate: Another ester variant with a propyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and a keto group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
ethyl 2-oxopent-3-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-5-6(8)7(9)10-4-2/h4H2,1-2H3 |
InChI Key |
QKNJSOHLYYPQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)








